2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide
Overview
Description
2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties . This particular compound has been studied for its potential anticonvulsant activity and neurotoxicity .
Preparation Methods
The synthesis of 2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide involves several steps. One common synthetic route includes the reaction of 2-aminobenzothiazole with 2-bromophenol to form 2-(1,3-benzothiazol-2-yl)phenol. This intermediate is then reacted with chloroacetyl chloride to produce 2-(1,3-benzothiazol-2-yl)phenoxyacetyl chloride. Finally, the acetyl chloride derivative is treated with hydrazine hydrate to yield this compound .
Chemical Reactions Analysis
2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other benzothiazole derivatives.
Mechanism of Action
The anticonvulsant activity of 2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide is believed to be mediated through its interaction with various molecular targets in the brain. These targets include gamma-aminobutyric acid (GABA) receptors, glutamate receptors, and sodium channels . The compound’s binding to these receptors and channels modulates neuronal excitability, thereby reducing the occurrence of seizures .
Comparison with Similar Compounds
2-[2-(1,3-Benzothiazol-2-yl)phenoxy]acetohydrazide can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: This compound has similar anticonvulsant properties but differs in its chemical structure and specific activity.
2-[2-(substituted)hydrazinyl]-1,3-benzothiazole: Another benzothiazole derivative with anticonvulsant activity, but with variations in its hydrazine moiety.
The uniqueness of this compound lies in its specific chemical structure, which contributes to its distinct pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
2-[2-(1,3-benzothiazol-2-yl)phenoxy]acetohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c16-18-14(19)9-20-12-7-3-1-5-10(12)15-17-11-6-2-4-8-13(11)21-15/h1-8H,9,16H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSUKODVFDJAGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)OCC(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601217317 | |
Record name | 2-[2-(2-Benzothiazolyl)phenoxy]acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601217317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887576-90-1 | |
Record name | 2-[2-(2-Benzothiazolyl)phenoxy]acetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887576-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(2-Benzothiazolyl)phenoxy]acetic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601217317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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